N-(4-fluorophenyl)-2-{7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide
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Overview
Description
N-(4-FLUOROPHENYL)-2-{7-METHYL-3-OXO-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a fluorophenyl group, a triazolopyrimidine core, and a trifluoromethylphenyl group
Preparation Methods
The synthesis of N-(4-FLUOROPHENYL)-2-{7-METHYL-3-OXO-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the fluorophenyl and trifluoromethylphenyl groups is achieved through substitution reactions under controlled conditions. Industrial production methods may involve optimizing these reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The fluorophenyl and trifluoromethylphenyl groups can participate in substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-FLUOROPHENYL)-2-{7-METHYL-3-OXO-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound’s properties make it suitable for use in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to interact with nucleic acids and proteins, potentially inhibiting or modulating their activity. The fluorophenyl and trifluoromethylphenyl groups enhance the compound’s binding affinity and specificity, allowing it to exert its effects through precise molecular pathways.
Comparison with Similar Compounds
Compared to other compounds with similar structures, N-(4-FLUOROPHENYL)-2-{7-METHYL-3-OXO-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE stands out due to its unique combination of functional groups. Similar compounds include:
N-(4-FLUOROPHENYL)-2-{7-METHYL-3-OXO-5-PHENYL-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-(4-CHLOROPHENYL)-2-{7-METHYL-3-OXO-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE: Contains a chlorophenyl group instead of a fluorophenyl group, affecting its reactivity and applications.
These comparisons highlight the distinctiveness of N-(4-FLUOROPHENYL)-2-{7-METHYL-3-OXO-5-[4-(TRIFLUOROMETHYL)PHENYL]-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL}ACETAMIDE and its potential for various scientific and industrial applications.
Properties
Molecular Formula |
C21H15F4N5O2 |
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Molecular Weight |
445.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[7-methyl-3-oxo-5-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C21H15F4N5O2/c1-12-10-17-28-29(11-18(31)27-16-8-6-15(22)7-9-16)20(32)30(17)19(26-12)13-2-4-14(5-3-13)21(23,24)25/h2-10H,11H2,1H3,(H,27,31) |
InChI Key |
XYYXVYUHIFGSDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NN(C(=O)N2C(=N1)C3=CC=C(C=C3)C(F)(F)F)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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